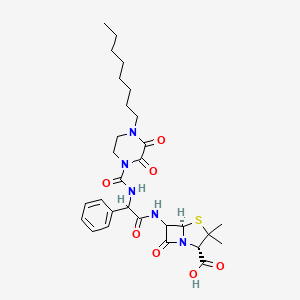
6-(D-(-)-alpha-(4-Octyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(D-(-)-alpha-(4-Octyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid is a synthetic compound that belongs to the class of penicillanic acid derivatives. These compounds are known for their potential applications in medicinal chemistry, particularly as antibiotics. The unique structure of this compound suggests it may have specific interactions with biological targets, making it a subject of interest in pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(D-(-)-alpha-(4-Octyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid typically involves multiple steps, including:
Formation of the penicillanic acid core: This can be achieved through the fermentation of Penicillium molds or through chemical synthesis.
Attachment of the phenylacetamido group: This step involves the acylation of the penicillanic acid core with phenylacetic acid derivatives.
Incorporation of the piperazinecarboxamido group: This is done through a coupling reaction with a piperazine derivative.
Addition of the octyl group: This final step involves the alkylation of the piperazine ring with an octyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale fermentation processes followed by chemical modifications. The use of bioreactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamido group.
Reduction: Reduction reactions may target the carbonyl groups in the piperazine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring and the phenylacetamido group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation products: Hydroxylated derivatives.
Reduction products: Alcohols and amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with enzymes and receptors.
Medicine: Potential use as an antibiotic or in drug development.
Industry: Use in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of this compound likely involves the inhibition of bacterial cell wall synthesis, similar to other penicillanic acid derivatives. It may bind to penicillin-binding proteins, disrupting the cross-linking of peptidoglycan chains, leading to cell lysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin G: A well-known antibiotic with a similar core structure.
Amoxicillin: Another penicillanic acid derivative with broader spectrum activity.
Ampicillin: Similar to amoxicillin but with different pharmacokinetic properties.
Uniqueness
The presence of the octyl group and the piperazinecarboxamido moiety in 6-(D-(-)-alpha-(4-Octyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid may confer unique properties such as increased lipophilicity and enhanced binding to specific biological targets.
Propriétés
Numéro CAS |
59703-98-9 |
|---|---|
Formule moléculaire |
C29H39N5O7S |
Poids moléculaire |
601.7 g/mol |
Nom IUPAC |
(2S,5R)-3,3-dimethyl-6-[[2-[(4-octyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C29H39N5O7S/c1-4-5-6-7-8-12-15-32-16-17-33(25(38)24(32)37)28(41)31-19(18-13-10-9-11-14-18)22(35)30-20-23(36)34-21(27(39)40)29(2,3)42-26(20)34/h9-11,13-14,19-21,26H,4-8,12,15-17H2,1-3H3,(H,30,35)(H,31,41)(H,39,40)/t19?,20?,21-,26+/m0/s1 |
Clé InChI |
LHDZVTZAWUYESA-BLVHCSCLSA-N |
SMILES isomérique |
CCCCCCCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O |
SMILES canonique |
CCCCCCCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


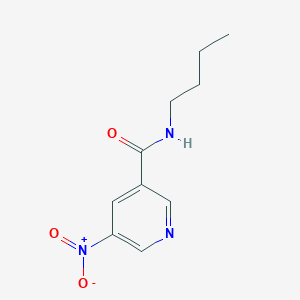
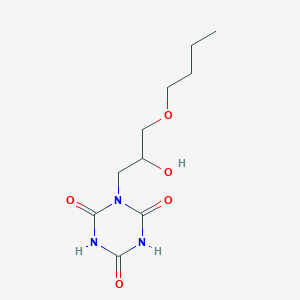
![[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14615147.png)


![2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14615169.png)
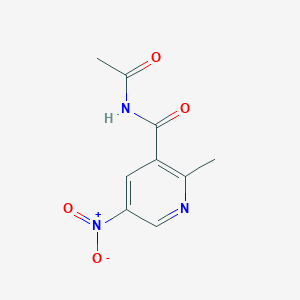
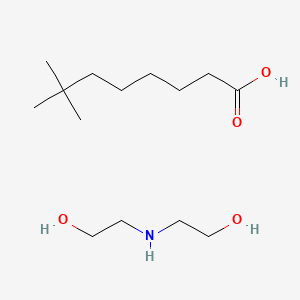
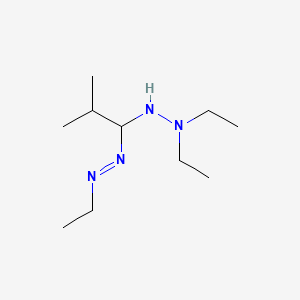
![4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14615186.png)

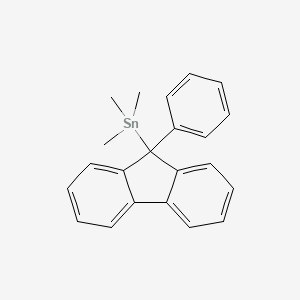
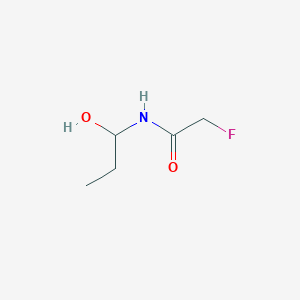
![2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14615202.png)
